molecular formula C20H22N2O4S B3437879 3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B3437879
M. Wt: 386.5 g/mol
InChI Key: JVRTZMWOXKMABX-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide is an organic compound with the molecular formula C20H22N2O4S This compound is characterized by its benzofuran core, which is substituted with trimethyl groups and a sulfamoylphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of the trimethyl groups and the sulfamoylphenyl ethyl side chain through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfamoyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups on the benzofuran core or the side chain.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-1-[2-(4-sulfamoylphenyl)ethyl]pyridinium
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide stands out due to its benzofuran core, which imparts unique chemical and biological properties

Properties

IUPAC Name

3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-10-17-14(3)19(26-18(17)11-13(12)2)20(23)22-9-8-15-4-6-16(7-5-15)27(21,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRTZMWOXKMABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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